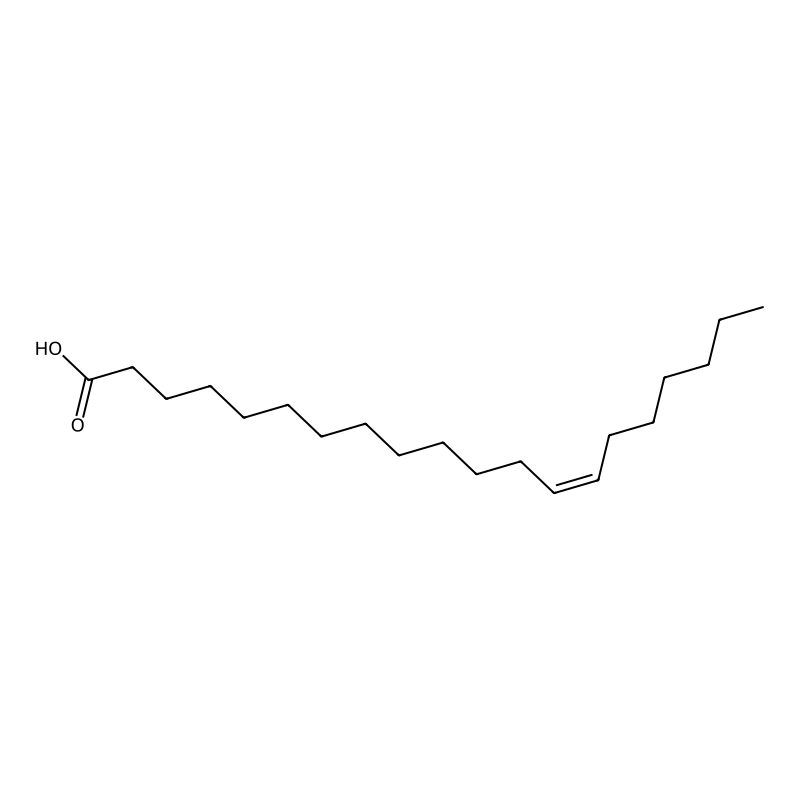Paullinic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Biofuel Production
Paullinic acid could potentially be used in the production of biofuels. For instance, a study found that the fatty acids in Chlorella cells, including Paullinic acid, can be used in biodiesel production .
Biodiesel
Paullinic acid could potentially be used in the production of biodiesel. For instance, a study found that the fatty acids in Chlorella cells, including Paullinic acid, can be used in biodiesel production .
Paullinic acid, also known as (Z)-13-eicosenoic acid or 13-eicosenoic acid, is a long-chain omega-7 fatty acid characterized by a cis double bond at the 13th carbon position. Its chemical formula is C20H38O2, and it has a molecular weight of approximately 310.5145 g/mol. This fatty acid is primarily derived from plant sources, notably guarana (Paullinia cupana), which is where it gets its name. Paullinic acid is categorized within the class of organic compounds known as long-chain fatty acids, which have aliphatic tails containing between 13 and 21 carbon atoms. It is practically insoluble in water and exhibits weak acidity, with a pKa value indicating its acidic nature .
Synthesis of paullinic acid can occur through several methods:
- Natural Extraction: The primary method involves extracting the fatty acid from natural sources such as guarana seeds or fish oils.
- Chemical Synthesis: Laboratory synthesis can be achieved through the modification of existing fatty acids or through the use of alkene metathesis techniques to introduce the double bond at the appropriate position.
- Biotechnological Approaches: Microbial fermentation processes can also be employed to produce paullinic acid using engineered microorganisms that convert substrates into fatty acids.
Paullinic acid has several applications across various fields:
- Nutraceuticals: Due to its potential health benefits, paullinic acid is being explored for use in dietary supplements aimed at improving metabolic health.
- Cosmetics: Its emollient properties make it suitable for incorporation into skin care products.
- Food Industry: As a component of fats and oils, it can influence flavor profiles and nutritional content in food products.
Paullinic acid belongs to a broader class of eicosenoic acids and shares similarities with several other fatty acids. Below is a comparison with some related compounds:
| Compound Name | Chemical Formula | Characteristics |
|---|---|---|
| Palmitoleic Acid | C16H30O2 | An omega-7 fatty acid with a shorter chain length |
| Oleic Acid | C18H34O2 | An omega-9 fatty acid known for its health benefits |
| Vaccenic Acid | C18H34O2 | An omega-7 fatty acid similar in structure but longer |
| Erucic Acid | C22H42O2 | An omega-9 fatty acid with a longer carbon chain |
Uniqueness of Paullinic Acid:
- Paullinic acid's unique positioning as an omega-7 fatty acid sets it apart from other similar compounds like palmitoleic and oleic acids.
- Its specific occurrence in guarana provides distinctive dietary implications not shared by many other fatty acids.








